An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methoxy-5-nitrobenzaldehyde
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methoxy-5-nitrobenzaldehyde
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the molecular complexity it can engender. 2-Methoxy-5-nitrobenzaldehyde (CAS No: 25016-02-8), also known as 5-Nitro-o-anisaldehyde, emerges as a distinguished scaffold, embodying a unique convergence of functional groups that offer a rich tapestry of synthetic possibilities. The interplay between the electron-donating methoxy group and the potent electron-withdrawing nitro and aldehyde groups on the aromatic ring creates a nuanced electronic environment. This guide provides an in-depth exploration of the core chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness its full potential.
Core Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral characteristics is foundational to its application in any synthetic workflow. These properties dictate solubility, reaction conditions, and the analytical methods required for characterization and quality control.
Physicochemical Properties
2-Methoxy-5-nitrobenzaldehyde is typically encountered as a white to light yellow crystalline powder.[1] Its key physical properties are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| Melting Point | 89-92 °C | [1][3] |
| Boiling Point | 336.7 ± 27.0 °C (Predicted) | [1] |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Very soluble in Dimethylformamide (DMF) | [1] |
| Appearance | White to light yellow/orange powder to crystal | [1] |
| CAS Number | 25016-02-8 | [2] |
| IUPAC Name | 2-methoxy-5-nitrobenzaldehyde | [2] |
Spectroscopic Signature
Spectroscopic analysis is crucial for identity confirmation and purity assessment. The key spectral features of 2-Methoxy-5-nitrobenzaldehyde are a direct reflection of its functional groups.
| Spectroscopic Technique | Key Features and Data Source |
| ¹H NMR | The proton NMR spectrum provides unambiguous structural confirmation. A representative spectrum in CDCl₃ shows characteristic peaks: a singlet for the aldehyde proton (~10.45 ppm), a singlet for the methoxy protons (~4.08 ppm), and distinct signals in the aromatic region corresponding to the three ring protons (~8.70, 8.45, and 7.14 ppm).[3] |
| ¹³C NMR | The carbon NMR spectrum complements the ¹H NMR data. Authoritative databases indicate the availability of ¹³C NMR spectra for this compound.[2] |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde, the N-O stretches of the nitro group, and C-O stretches of the ether. ATR-IR data is available in public databases.[2] |
| Mass Spectrometry (MS) | Mass spectrometry data confirms the molecular weight of the compound. Predicted collision cross-section data for various adducts are available.[4] |
Synthesis Protocol and Mechanistic Insight
The reliable and scalable synthesis of 2-Methoxy-5-nitrobenzaldehyde is paramount for its use as a starting material. A common and efficient laboratory-scale preparation involves the Williamson ether synthesis, starting from the more readily available 5-Nitrosalicylaldehyde.
Recommended Synthesis: Methylation of 5-Nitrosalicylaldehyde
This procedure leverages the acidic nature of the phenolic hydroxyl group, which can be readily deprotonated to form a nucleophilic phenoxide, followed by reaction with an electrophilic methylating agent.
Reaction Scheme:
Caption: Synthetic workflow for 2-Methoxy-5-nitrobenzaldehyde.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is chosen as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group, driving the reaction to completion. The only byproduct is hydrogen gas, which does not interfere with the reaction.
-
Solvent: N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It readily dissolves the reactants and the intermediate sodium phenoxide salt, facilitating the Sₙ2 reaction without solvating the nucleophile so strongly as to hinder its reactivity.
-
Methylating Agent: Iodomethane is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion.
-
Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between sodium hydride and the phenolic proton, ensuring safety and preventing potential side reactions.[3]
Step-by-Step Experimental Protocol
This protocol is adapted from established and verified procedures.[3]
-
Preparation: To a solution of 5-nitrosalicylaldehyde (1.00 g, 6.0 mmol) in anhydrous N,N-dimethylformamide (20 ml) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, ~246 mg, 6.15 mmol) portion-wise at 0°C (ice bath).
-
Scientist's Note: The addition of NaH will cause effervescence (H₂ evolution). Ensure the system is not sealed and that the addition is slow enough to control the gas evolution.
-
-
Reaction: After the gas evolution ceases, add iodomethane (0.41 ml, 2.56 g, 18.0 mmol) dropwise to the reaction mixture at 0°C.
-
Monitoring: Allow the reaction mixture to stir at 0°C for approximately 8.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture into ice water. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 ml).
-
Purification: Combine the organic extracts and wash sequentially with aqueous sodium bicarbonate solution, saturated brine, and 5% hydrochloric acid/saturated brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Isolation: The resulting crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield 2-methoxy-5-nitrobenzaldehyde as yellow, needle-like crystals (reported yield: ~88%).[3]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Methoxy-5-nitrobenzaldehyde is primarily dictated by the reactivity of its aldehyde and nitro functional groups. The electron-withdrawing nature of both the nitro and aldehyde groups deactivates the aromatic ring towards electrophilic substitution but activates the aldehyde carbonyl for nucleophilic attack.
Reactions of the Aldehyde Group
The aldehyde is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.
Condensation with primary amines readily forms Schiff bases (imines), which are crucial intermediates in medicinal chemistry and serve as ligands in coordination chemistry.[5] These reactions are typically catalyzed by a few drops of acid.
Caption: General scheme for Schiff base formation.
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine or ammonium acetate.[6][7][8] The product is a stable α,β-unsaturated system, a common motif in pharmacologically active molecules. The high electrophilicity of the carbonyl carbon in nitrobenzaldehydes makes them excellent substrates for this transformation.[9]
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene by reacting it with a phosphonium ylide (Wittig reagent).[10][11] This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with control over stereochemistry. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[12]
Caption: Mechanistic pathway of the Wittig Reaction.
This powerful one-pot reaction converts the aldehyde into a secondary or tertiary amine. It proceeds via the in-situ formation of a Schiff base with a primary or secondary amine, which is then immediately reduced by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[13][14] This method avoids the over-alkylation issues common in direct alkylation of amines.[14]
Reactions of the Nitro Group
The nitro group is a key functional handle, most valued for its ability to be reduced to a primary amine.
The reduction of the aromatic nitro group to an aniline derivative is a fundamental transformation in drug development. This can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl), catalytic hydrogenation (H₂ over Pd, Pt, or Ni), or transfer hydrogenation.[15][16][17] The resulting 2-methoxy-5-aminobenzaldehyde is a valuable precursor for synthesizing heterocyclic scaffolds like quinolines and benzimidazoles.[18]
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. 2-Methoxy-5-nitrobenzaldehyde should be handled with appropriate personal protective equipment (PPE).
-
GHS Hazard Statements: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[19]
-
Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion and Outlook
2-Methoxy-5-nitrobenzaldehyde is more than just a chemical; it is a versatile platform for innovation. Its well-defined physicochemical properties, straightforward synthesis, and predictable, multi-faceted reactivity make it an invaluable intermediate for the synthesis of complex organic molecules. The aldehyde function serves as a linchpin for building molecular frameworks through reactions like Schiff base formation, Knoevenagel condensations, and Wittig olefinations. Simultaneously, the nitro group acts as a masked amine, providing a strategic entry point into a vast array of nitrogen-containing heterocycles that form the core of many therapeutic agents. For the drug development professional, this compound offers a reliable starting point for constructing libraries of novel compounds for biological screening. For the materials scientist, it is a building block for functional dyes and polymers. Mastering the chemistry detailed in this guide will empower researchers to unlock the full synthetic potential of this powerful and strategic molecule.
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